
6beta,19alpha-Dihydroxyursolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6beta,19alpha-Dihydroxyursolic acid, also known as tormentic acid, is a naturally occurring triterpenoid compound. It is found in various plant species, including Eriobotrya japonica (loquat) and Rosa rugosa (rugosa rose). This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antidiabetic, and antiviral activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6beta,19alpha-Dihydroxyursolic acid typically involves the hydroxylation of ursolic acid. The process can be achieved through various chemical reactions, including selective oxidation and reduction steps. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. Plants like Eriobotrya japonica are cultivated, and the compound is extracted using solvents such as methanol or ethanol. The extract is then purified through chromatographic techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 6beta,19alpha-Dihydroxyursolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the hydroxyl groups, potentially altering the compound’s pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel derivatives
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which may possess distinct biological activities .
Aplicaciones Científicas De Investigación
6beta,19alpha-Dihydroxyursolic acid has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of novel triterpenoid derivatives.
Biology: Studied for its role in modulating cellular pathways and gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammation, diabetes, and viral infections.
Industry: Utilized in the development of natural health products and cosmetics due to its bioactive properties
Mecanismo De Acción
The mechanism of action of 6beta,19alpha-Dihydroxyursolic acid involves several molecular targets and pathways:
Anti-inflammatory: Inhibits the expression of inflammatory mediators such as iNOS, COX-2, and TNF-α by inactivating the nuclear factor-κB pathway.
Antidiabetic: Enhances glucose uptake by activating the AMP-activated protein kinase pathway and increasing the expression of glucose transporter 4.
Antiviral: Exhibits activity against viruses like HIV-1 by interfering with viral replication processes
Comparación Con Compuestos Similares
6beta,19alpha-Dihydroxyursolic acid is part of the pentacyclic triterpenoid family, which includes compounds like:
Ursolic Acid: Known for its anti-inflammatory and anticancer properties.
Oleanolic Acid: Exhibits hepatoprotective and antidiabetic effects.
Betulinic Acid: Studied for its anticancer and antiviral activities.
Uniqueness: this compound stands out due to its dual hydroxylation at the 6beta and 19alpha positions, which contributes to its unique pharmacological profile and enhanced bioactivity compared to its analogs .
Propiedades
Fórmula molecular |
C30H48O5 |
|---|---|
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
(1R,4aS,6aS,6bR,12aR)-1,8,10-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17?,19?,20?,21?,22?,23?,26-,27-,28-,29-,30+/m1/s1 |
Clave InChI |
JPGOJQJBPLCRQP-RIXPQOHZSA-N |
SMILES isomérico |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CC(C5[C@@]4(CCC(C5(C)C)O)C)O)C)C2[C@]1(C)O)C)C(=O)O |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1(C)O)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;sulfane](/img/structure/B15146082.png)
![(4S,5S,6R,10R,12R,14R)-4,5,6-trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one](/img/structure/B15146086.png)
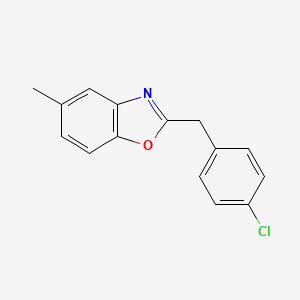

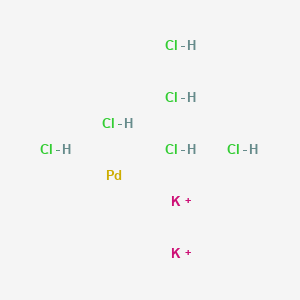
![acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B15146110.png)
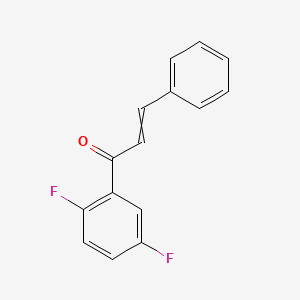
![1H,2H,3H-Naphtho[2,1-b]pyran-2-amine](/img/structure/B15146118.png)
![6-[2-(4-Hydroxyphenyl)ethenyl]-4-methoxypyran-2-one](/img/structure/B15146120.png)
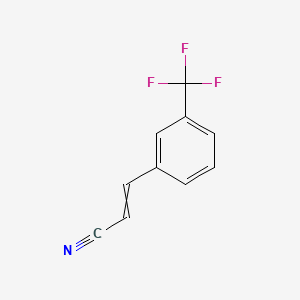
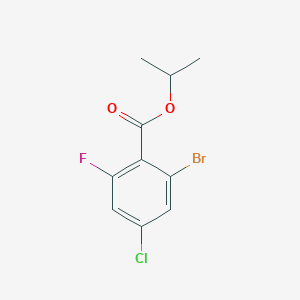
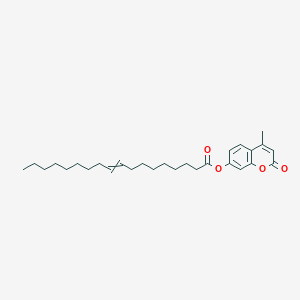

![(5S)-5-[(8R,10R,14R)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one](/img/structure/B15146168.png)
